N-[(4-PHENYLOXAN-4-YL)METHYL]-3-[4-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE
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Overview
Description
N-[(4-PHENYLOXAN-4-YL)METHYL]-3-[4-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE is a synthetic organic compound characterized by its unique chemical structure, which includes a phenyl oxane moiety and a trifluoromethyl phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-PHENYLOXAN-4-YL)METHYL]-3-[4-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE typically involves multiple steps, including the formation of the phenyl oxane moiety and the introduction of the trifluoromethyl phenyl group. Common synthetic routes may include:
Formation of the Phenyl Oxane Moiety: This step involves the reaction of a suitable phenyl derivative with an oxane precursor under controlled conditions.
Introduction of the Trifluoromethyl Phenyl Group: This step can be achieved through various methods, such as the use of trifluoromethylation reagents in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(4-PHENYLOXAN-4-YL)METHYL]-3-[4-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(4-PHENYLOXAN-4-YL)METHYL]-3-[4-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(4-PHENYLOXAN-4-YL)METHYL]-3-[4-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and antiproliferative activities.
N-((2-Phenyloxazol-4-yl)methyl)pyrimidine carboxamide: Evaluated for its fungicidal activities.
Uniqueness
N-[(4-PHENYLOXAN-4-YL)METHYL]-3-[4-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE stands out due to its unique combination of a phenyl oxane moiety and a trifluoromethyl phenyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-[(4-phenyloxan-4-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24F3NO2/c23-22(24,25)19-9-6-17(7-10-19)8-11-20(27)26-16-21(12-14-28-15-13-21)18-4-2-1-3-5-18/h1-7,9-10H,8,11-16H2,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NENZMVLRAQZUCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)CCC2=CC=C(C=C2)C(F)(F)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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